Asiaticoside B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La preparación de Asiaticósido B típicamente implica la extracción de Centella asiatica. El proceso incluye:

Extracción: El material vegetal se tritura y se somete a extracción por reflujo utilizando una solución de etanol con un pH de 9-11 y una concentración de volumen del 50-95%.

Purificación: La solución concentrada se pasa a través de una columna de resina macroporosa, se lava con agua y se eluye con etanol.

Decoloración y Purificación Final: El extracto se diluye con agua, se decolora usando óxido de aluminio, se filtra y se pasa a través de una columna de resina de intercambio aniónico.

Métodos de Producción Industrial: La producción industrial de Asiaticósido B sigue pasos de extracción y purificación similares, pero a mayor escala. El proceso está diseñado para garantizar una alta pureza, baja contaminación y decoloración eficiente, lo que lo hace adecuado para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Asiaticósido B experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo usando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente usando agentes reductores como el borohidruro de sodio.

Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro, a menudo usando reactivos como halógenos o agentes alquilantes.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio, peróxido de hidrógeno.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio.

Sustitución: Halógenos, agentes alquilantes.

Productos Principales: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados.

Aplicaciones Científicas De Investigación

El Asiaticósido B tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como compuesto de referencia en estudios analíticos y para la síntesis de derivados.

Biología: Se estudia por sus efectos en el crecimiento celular, la diferenciación y la apoptosis.

Medicina: Se investiga por sus potenciales efectos terapéuticos en la cicatrización de heridas, la neuroprotección y los tratamientos antiinflamatorios

Industria: Se utiliza en la formulación de productos cosméticos y farmacéuticos debido a sus propiedades beneficiosas.

Mecanismo De Acción

El Asiaticósido B ejerce sus efectos a través de varios objetivos y vías moleculares:

Antiinflamatorio: Inhibe la producción de citoquinas y mediadores proinflamatorios como el factor de necrosis tumoral alfa y la interleucina 6.

Neuroprotector: Modula las vías de señalización involucradas en la supervivencia celular y la apoptosis, incluida la vía del factor nuclear kappa B.

Cicatrización de Heridas: Promueve la síntesis de colágeno y mejora la migración y proliferación de las células de la piel.

Comparación Con Compuestos Similares

El Asiaticósido B se compara a menudo con otras saponinas triterpénicas como:

Asiaticósido: Otro constituyente mayor de Centella asiatica con propiedades farmacológicas similares.

Madecassoside: Conocido por sus efectos cicatrizantes y antiinflamatorios.

Ácido Asiático: La forma aglicona del Asiaticósido B, que también exhibe propiedades neuroprotectoras y antiinflamatorias.

Unicidad: El Asiaticósido B es único debido a su estructura molecular específica, que contribuye a su perfil farmacológico distinto. Su capacidad para modular múltiples vías de señalización y su amplia gama de aplicaciones terapéuticas lo convierten en un compuesto valioso tanto en la investigación como en la industria .

Propiedades

Número CAS |

125265-68-1 |

|---|---|

Fórmula molecular |

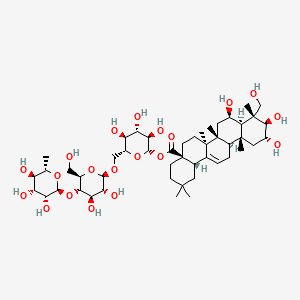

C48H78O20 |

Peso molecular |

975.1 g/mol |

Nombre IUPAC |

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C48H78O20/c1-20-28(53)30(55)33(58)40(64-20)67-36-25(17-49)65-39(35(60)32(36)57)63-18-26-29(54)31(56)34(59)41(66-26)68-42(62)48-12-10-43(2,3)14-22(48)21-8-9-27-44(4)15-24(52)38(61)45(5,19-50)37(44)23(51)16-47(27,7)46(21,6)11-13-48/h8,20,22-41,49-61H,9-19H2,1-7H3 |

Clave InChI |

NNWMHSNRRWMMBI-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CC(C(C(C8C(CC7(C6(CC5)C)C)O)(C)CO)O)O)C)(C)C)O)O)O)CO)O)O)O |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(C[C@H]([C@@H]8[C@@]7(C[C@H]([C@@H]([C@@]8(C)CO)O)O)C)O)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CC(C(C(C8C(CC7(C6(CC5)C)C)O)(C)CO)O)O)C)(C)C)O)O)O)CO)O)O)O |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.